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Abstract: 5-Ethynylpyridin-2-ol is a bifunctional heterocyclic compound of significant interest

in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal

alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation, makes it a

versatile building block for the synthesis of complex molecular architectures. This guide

provides a comprehensive overview of its core chemical properties, reactivity, and key

applications, with a focus on its utility for researchers, medicinal chemists, and drug

development professionals. We will explore its tautomeric nature, spectroscopic signature, and

role in powerful coupling reactions such as the Sonogashira coupling and Copper(I)-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Strategic Value of 5-
Ethynylpyridin-2-ol
The pyridine scaffold is a cornerstone of medicinal chemistry, found in a multitude of FDA-

approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable

pharmacokinetic properties contribute to its prevalence. 5-Ethynylpyridin-2-ol merges this

privileged heterocycle with a terminal alkyne, a functional group that has been widely exploited

in drug discovery for its ability to serve as a rigid linker and a handle for "click chemistry".[3]

This combination provides a powerful tool for creating novel compounds with tailored biological

activities. The 2-hydroxy substituent further enhances its utility by introducing the potential for

tautomerism, additional hydrogen bonding interactions, and metal chelation, all of which can be

strategically employed in drug design.[4][5]
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Core Physicochemical and Spectroscopic
Properties
Understanding the fundamental properties of 5-Ethynylpyridin-2-ol is critical for its effective

application in synthesis and drug design.

Physicochemical Data
The key physicochemical properties are summarized in the table below. These values are

essential for planning reactions, purification, and formulation.

Property Value Source(s)

Molecular Formula C₇H₅NO

Molecular Weight 119.12 g/mol

CAS Number 1196156-05-4

Appearance Solid (Typical) -

pKa (acidic, OH)
~11.7 (estimated from 2-

hydroxypyridine)

pKa (basic, N)
~0.75 (estimated from 2-

hydroxypyridine)
[6][7]

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol); moderate water

solubility expected based on

parent structures.

[8]

The Critical Role of Tautomerism
A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the

corresponding 2-pyridone form. This equilibrium is highly sensitive to the solvent environment.

[9] In polar, protic solvents like water and alcohols, the pyridone tautomer is generally favored,

whereas non-polar solvents favor the hydroxypyridine form.[9] This phenomenon is crucial as it

dictates the molecule's hydrogen bonding capacity and reactivity. The pyridone form presents
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an amide-like N-H donor and a carbonyl acceptor, while the hydroxypyridine form has an O-H

donor and an aromatic nitrogen acceptor.

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization
The dual functionality of 5-Ethynylpyridin-2-ol gives rise to a distinct spectroscopic signature.

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show

distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns

indicative of their relative positions. A sharp singlet for the acetylenic proton (≡C-H) would

typically appear around 3-4 ppm. The position and broadness of the O-H or N-H proton

signal will be highly dependent on the solvent and concentration due to the tautomerism and

hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The two sp-

hybridized carbons of the alkyne group will resonate in the region of 70-90 ppm. The five sp²-

hybridized carbons of the pyridine ring will appear further downfield, with the carbon bearing

the oxygen atom (C2) showing a characteristic shift.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional

groups. A sharp, moderate intensity peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch

of the terminal alkyne. A sharp peak near 2100-2200 cm⁻¹ is characteristic of the C≡C triple

bond stretch. The spectrum will also feature a broad O-H stretching band (around 3200-3600

cm⁻¹) for the hydroxypyridine tautomer or an N-H stretching band (around 3100-3500 cm⁻¹)

and a strong C=O stretching band (around 1650-1690 cm⁻¹) for the pyridone tautomer.[10]

[11] The dominant bands observed will depend on the phase (solid or solution) and the

solvent used.[9]

Chemical Reactivity and Synthetic Protocols
The synthetic versatility of 5-Ethynylpyridin-2-ol stems from the independent reactivity of its

alkyne and hydroxypyridine moieties. This allows for sequential or orthogonal functionalization,

making it a highly valuable synthetic intermediate.
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Reactions of the Terminal Alkyne: Gateway to Molecular
Complexity
The terminal alkyne is a gateway to two of the most powerful C-C and C-heteroatom bond-

forming reactions in modern organic synthesis: the Sonogashira coupling and azide-alkyne

cycloaddition.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an

aryl or vinyl halide, providing a robust method for forming sp-sp² carbon-carbon bonds.[12][13]

This reaction is instrumental for extending the molecular framework, linking the pyridine core to

other aromatic or vinylic systems.

Causality: The reaction's efficacy relies on a dual catalytic cycle. The palladium catalyst

facilitates the oxidative addition of the halide and the reductive elimination of the final product,

while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate,

which then undergoes transmetalation to the palladium center.[13]

Copper Co-catalyst Cycle

Pd(0)L2

Pd(II) Complex

 Oxidative
 Addition
 (Ar-X) Alkyne Complex

 Transmetalation
 (Cu-C≡CR')

Product Complex

 Isomerization Reductive
 Elimination
 (Ar-C≡CR')

R'-C≡CH Cu-C≡CR'
 + Cu(I), Base
 To Pd Cycle
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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Exemplary Protocol: Sonogashira Coupling of an Aryl Bromide
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This protocol is a generalized procedure based on standard literature methods for coupling

bromopyridines.[12][14]

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 5-Ethynylpyridin-2-ol (1.0

eq.), the desired aryl bromide (1.1 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium

catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq.) or Pd(PPh₃)₄ (0.025 eq.).

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or

Nitrogen) three times. Add a degassed solvent mixture, such as THF or DMF, followed by a

degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction

progress by thin-layer chromatography (TLC) or LC-MS.

Workup: Upon completion, cool the reaction to room temperature and filter it through a pad

of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the

crude product by flash column chromatography on silica gel to yield the desired coupled

product.

CuAAC is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole

ring from a terminal alkyne and an azide.[15] Its high efficiency, mild reaction conditions, and

orthogonality to most other functional groups make it ideal for bioconjugation, drug discovery,

and materials science.[16][17]

Causality: The copper(I) catalyst is essential for this reaction, dramatically accelerating what

would otherwise be a very slow thermal cycloaddition.[15] The mechanism involves the

formation of a copper acetylide, which then reacts with the azide to form a six-membered

copper-containing intermediate that rearranges to the stable triazole product.
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Caption: Simplified catalytic cycle for CuAAC click chemistry.

Exemplary Protocol: Aqueous CuAAC for Bioconjugation

This protocol is adapted for conjugating 5-Ethynylpyridin-2-ol to an azide-modified

biomolecule in an aqueous buffer system.[18][19]

Stock Solution Preparation:

Prepare a 10 mM stock solution of 5-Ethynylpyridin-2-ol in DMSO.

Prepare a 10 mM stock solution of the azide-containing molecule (e.g., a peptide or

protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
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Prepare a 100 mM stock solution of a water-soluble ligand such as THPTA (tris(3-

hydroxypropyltriazolylmethyl)amine) in water.[19]

Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order to

achieve the desired final concentrations (e.g., 100 µM alkyne, 120 µM azide):

Azide-molecule solution.

5-Ethynylpyridin-2-ol stock solution.

THPTA ligand stock solution (to a final concentration of 1 mM).

CuSO₄ stock solution (to a final concentration of 200 µM).

Initiation: Initiate the reaction by adding the sodium ascorbate stock solution to a final

concentration of 2 mM. Gently mix the solution.

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from

light if either component is light-sensitive.

Purification: Purify the resulting conjugate using a method appropriate for the biomolecule,

such as size-exclusion chromatography, dialysis, or HPLC.

Reactions of the 2-Hydroxypyridine Moiety
The 2-hydroxypyridine unit offers additional avenues for functionalization and molecular

interaction.

O-Alkylation/Acylation: The hydroxyl group (in its enol form) can act as a nucleophile,

reacting with electrophiles like alkyl halides or acyl chlorides under basic conditions to form

ether or ester derivatives, respectively. This allows for the attachment of other functional

groups or the modification of solubility and pharmacokinetic properties.

Metal Chelation: The 1,2-arrangement of the nitrogen and oxygen atoms in the 2-

hydroxypyridone tautomer creates a powerful bidentate chelation site for various metal ions.

[4] This property is highly relevant in medicinal chemistry for designing inhibitors of

metalloenzymes or developing agents for chelation therapy.[5] The electron density of the
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pyridine ring, which can be modulated by substituents, influences the strength of this metal

binding.[20][21]

Applications in Drug Discovery and Medicinal
Chemistry
The unique combination of functionalities in 5-Ethynylpyridin-2-ol makes it a strategic scaffold

for developing novel therapeutics.

Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase

inhibitors. The ethynyl group can be used via Sonogashira coupling to install the larger

aromatic systems often required for binding in the ATP pocket of kinases. The 2-hydroxy

group can form critical hydrogen bonds with the hinge region of the enzyme.

Bioconjugation and PROTACs: The alkyne serves as a perfect handle for CuAAC, enabling

the conjugation of the molecule to antibodies (creating antibody-drug conjugates),

fluorescent dyes for imaging, or to E3 ligase-binding moieties in the development of

PROTACs (Proteolysis Targeting Chimeras).

Metalloenzyme Inhibitors: The 2-hydroxypyridone core is a "privileged" structure for targeting

the active sites of metalloenzymes.[5] By chelating the catalytic metal ion (e.g., Zn²⁺, Fe²⁺,

Mg²⁺), molecules built from this scaffold can effectively inhibit enzymes involved in a range of

diseases, from bacterial infections to cancer.[4]

Building Block for Complex Heterocycles: The dual reactivity allows for its use in tandem or

domino reactions, where both the alkyne and the pyridine ring participate in forming more

complex, polycyclic structures of therapeutic interest.

Conclusion
5-Ethynylpyridin-2-ol is a highly versatile and valuable building block for chemical synthesis

and drug discovery. Its chemical properties are defined by the interplay between a reactive

terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation. A

thorough understanding of its reactivity, particularly in Sonogashira coupling and azide-alkyne

cycloaddition reactions, empowers researchers to construct complex and functionally diverse

molecules. The strategic incorporation of this scaffold offers significant potential for the
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development of novel kinase inhibitors, metalloenzyme-targeting drugs, and advanced

bioconjugates, solidifying its role as a key tool for medicinal chemists and drug development

professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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